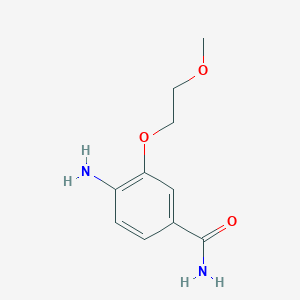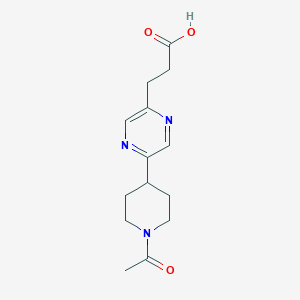
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Descripción general
Descripción
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, also known as 3-APPA, is an organic compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 3-APPA has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Coordination Architectures and Luminescence Properties
- Research has focused on the coordination architectures of lanthanum complexes using bifunctional ligands, including 5-substituted tetrazolecarboxylate ligands. These complexes demonstrate potential for optical applications due to their ligand-centered luminescence at room temperature in solid state (Shen et al., 2016).
Synthesis of Pyrazolyl Propanoic Acids and Pharmacological Potential
- Research on the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids suggests their potential use in treating diabetes mellitus, hyperlipidemia, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).
Structural Characterization and Pharmaceutical Properties
- The synthesis of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids showed significant analgesic activity, indicating their potential as analgesic compounds (Banoglu et al., 2007).
- A study on the synthesis of 1,5-diarylpyrazol-3-propanoic acids revealed their potential in inhibiting cyclooxygenase activity, indicating their application in pharmaceuticals (Ergün et al., 2010).
Application in Functional Polymer Modification
- Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, demonstrates potential in medical applications due to enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Antibacterial and Antioxidant Activities
- Novel substituted 2-pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, particularly those containing halogens, exhibited significant DNA binding activities due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
Propiedades
IUPAC Name |
3-[5-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-12(8-16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBKLKSVDLFHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(N=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



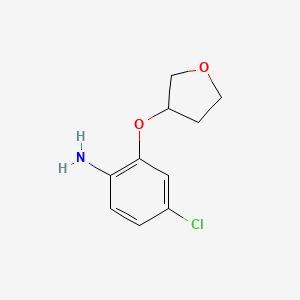
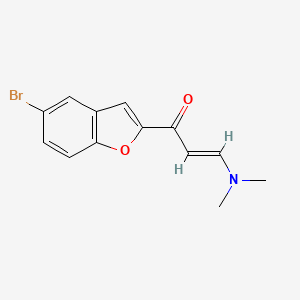
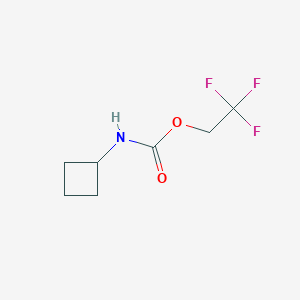

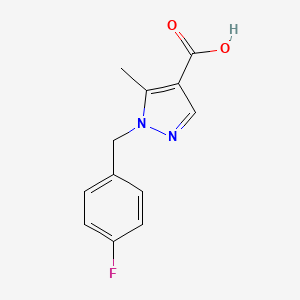
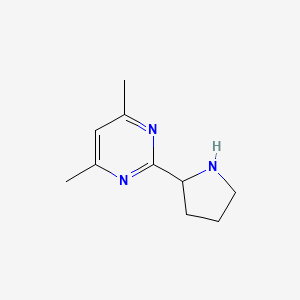

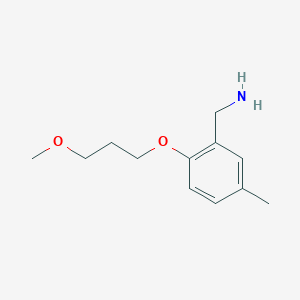


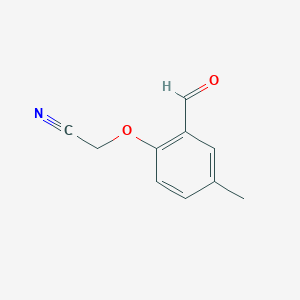
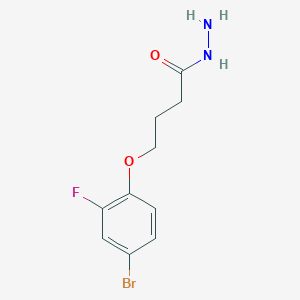
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
